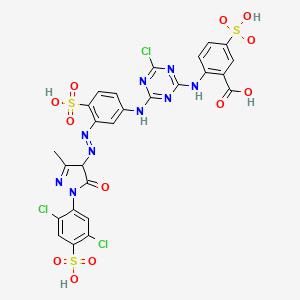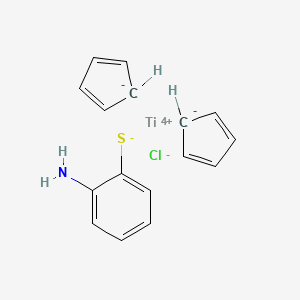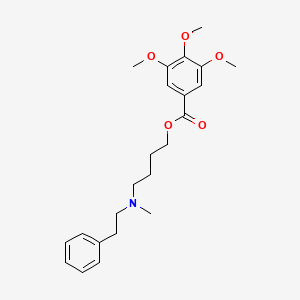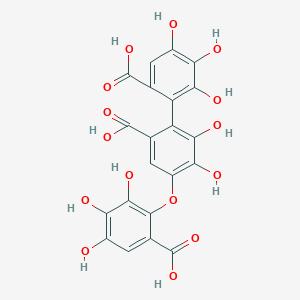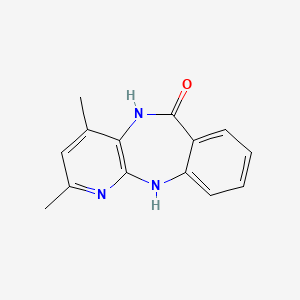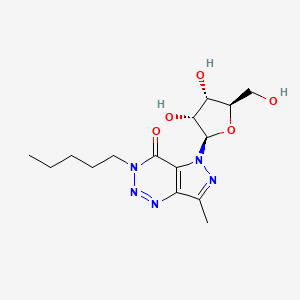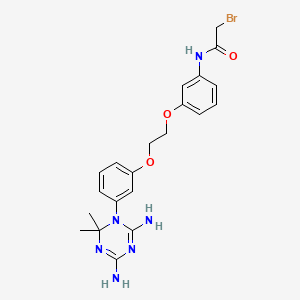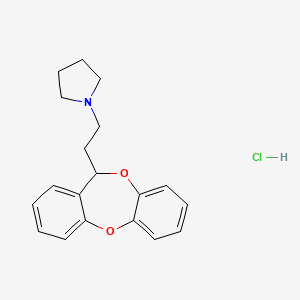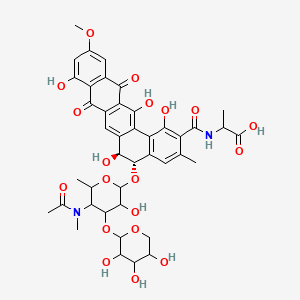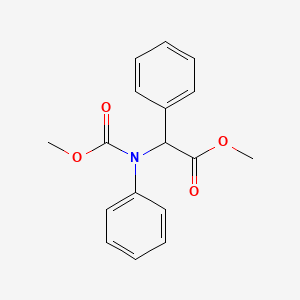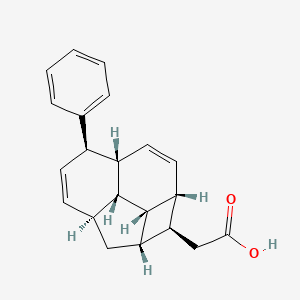
Endiandric acid A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endiandric acid A is a polycyclic natural product isolated from the leaves of the Australian tree Endiandra introrsa. It belongs to a family of compounds known as endiandric acids, which are characterized by their complex tetracyclic frameworks. These compounds were first isolated and structurally elucidated by D. St. C. Black and colleagues in the 1980s
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of endiandric acid A involves a series of pericyclic reactions, including electrocyclization and intramolecular Diels–Alder reactions. One notable synthetic approach involves the preparation of a linear tetraene intermediate, which undergoes an 8π/6π-electrocyclic cascade followed by an intramolecular Diels–Alder reaction . This method has been refined over the years to improve yield and efficiency.
Industrial Production Methods: While industrial-scale production of this compound is not common, the synthetic routes developed in academic research provide a foundation for potential large-scale synthesis. These methods typically involve multi-step organic synthesis, requiring precise control of reaction conditions to ensure the formation of the desired polycyclic structure.
化学反应分析
Types of Reactions: Endiandric acid A undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of specific functional groups using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be further utilized in various applications.
科学研究应用
Chemistry: As a model compound for studying pericyclic reactions and complex natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Applications in the synthesis of complex organic molecules and as a precursor for other valuable compounds.
作用机制
The mechanism by which endiandric acid A exerts its effects involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors involved in disease processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- Endiandric acid B
- Endiandric acid C
- Endiandric acid D
属性
CAS 编号 |
74591-03-0 |
|---|---|
分子式 |
C21H22O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-[(1S,2S,3R,6R,7R,10S,11S,12S)-7-phenyl-2-tetracyclo[8.2.1.03,12.06,11]trideca-4,8-dienyl]acetic acid |
InChI |
InChI=1S/C21H22O2/c22-19(23)11-17-16-9-8-15-14(12-4-2-1-3-5-12)7-6-13-10-18(17)21(16)20(13)15/h1-9,13-18,20-21H,10-11H2,(H,22,23)/t13-,14+,15+,16-,17-,18+,20-,21-/m1/s1 |
InChI 键 |
NCJMIMSYHAESBZ-ISPFPGQYSA-N |
手性 SMILES |
C1[C@H]2C=C[C@H]([C@H]3[C@@H]2[C@H]4[C@@H]1[C@@H]([C@H]4C=C3)CC(=O)O)C5=CC=CC=C5 |
规范 SMILES |
C1C2C=CC(C3C2C4C1C(C4C=C3)CC(=O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


